6-O-Glucopyranose N,N'-Diacetylchitobiose
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Overview
Description
6-O-Glucopyranose N,N’-Diacetylchitobiose is a disaccharide composed of two N-acetylglucosamine units linked by a β(1→4) bond. This compound is a significant breakdown product of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-O-Glucopyranose N,N’-Diacetylchitobiose can be synthesized through the enzymatic hydrolysis of chitin using chitinases . The reaction typically involves the use of chitinolytic bacteria such as Vibrio, Streptomyces, and Serratia, which produce chitinases that break down chitin into smaller oligosaccharides, including 6-O-Glucopyranose N,N’-Diacetylchitobiose .
Industrial Production Methods
Industrial production of 6-O-Glucopyranose N,N’-Diacetylchitobiose involves the extraction of chitin from natural sources such as shrimp shells and other crustacean waste. The extracted chitin is then subjected to enzymatic hydrolysis using chitinases to produce the desired disaccharide .
Chemical Reactions Analysis
Types of Reactions
6-O-Glucopyranose N,N’-Diacetylchitobiose undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Acylating agents such as acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Produces smaller oligosaccharides and aldehyde fragments.
Reduction: Produces reduced disaccharides with hydroxyl groups.
Substitution: Produces acylated derivatives of the disaccharide.
Scientific Research Applications
6-O-Glucopyranose N,N’-Diacetylchitobiose has a wide range of scientific research applications:
Mechanism of Action
6-O-Glucopyranose N,N’-Diacetylchitobiose exerts its effects primarily through its interaction with chitinases. It acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, resulting in the breakdown of chitin . The compound can also act as an inhibitor of lysozymes, enzymes that degrade bacterial cell walls . The molecular targets and pathways involved include the phosphoenolpyruvate:glycose phosphotransferase system (PTS) for uptake and phosphorylation in bacteria .
Comparison with Similar Compounds
6-O-Glucopyranose N,N’-Diacetylchitobiose is unique due to its specific β(1→4) linkage and its role as a breakdown product of chitin. Similar compounds include:
N,N’-Diacetylchitobiose: Another disaccharide with a similar structure but different functional groups.
Chitobiose: A disaccharide composed of two glucosamine units linked by a β(1→4) bond.
N,N’,N’'-Triacetylchitotriose: A trisaccharide with three N-acetylglucosamine units linked by β(1→4) bonds.
These compounds share structural similarities but differ in the number of sugar units and the presence of acetyl groups, which influence their chemical properties and biological activities .
Properties
CAS No. |
134108-93-3 |
---|---|
Molecular Formula |
C16H28N2O11 |
Molecular Weight |
424.40 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
ZNYQSCCJIAFAQX-MVGRPQHISA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |
Origin of Product |
United States |
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